
Acetophenone azine
描述
作用机制
Target of Action
Related compounds like acetophenazine primarily target the dopamine d2 receptor .
Mode of Action
Acetophenazine, a related compound, blocks postsynaptic mesolimbic dopaminergic d1 and d2 receptors in the brain and depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
Related compounds like acetophenazine are known to affect the dopaminergic pathways .
Pharmacokinetics
It’s known that related compounds can be absorbed through inhalation, ingestion, and skin contact .
Result of Action
It’s known that acetophenone azine is a skin sensitizer .
Action Environment
It’s known that this compound is generated during the manufacturing process of products made of ethylene vinyl acetate (eva)-based copolymer foam .
生化分析
Biochemical Properties
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, facilitating the formation of stable hydrazone bonds. These interactions are crucial in the study of enzyme inhibition and the development of enzyme inhibitors. The compound’s ability to form hydrazone bonds makes it a valuable tool in the study of biochemical pathways and enzyme kinetics .
Cellular Effects
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. These effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone involves its ability to form stable hydrazone bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s binding to enzymes can result in changes in gene expression and the regulation of metabolic pathways. These molecular interactions are critical in understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Dosage Effects in Animal Models
The effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s ability to form stable hydrazone bonds with biomolecules is crucial in understanding its role in metabolic pathways and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone within cells and tissues are essential factors in understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are critical in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Subcellular Localization
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential in elucidating its biochemical properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Acetophenone azine can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically involves the condensation of acetophenone with hydrazine hydrate under acidic conditions to form the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with potential optimizations for yield and purity.
化学反应分析
Types of Reactions
Acetophenone azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert it into hydrazines.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include azines, hydrazines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Acetophenone azine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials
相似化合物的比较
Similar Compounds
- Acetophenone hydrazone
- Phenylhydrazone
- Benzophenone hydrazone
Uniqueness
Acetophenone azine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical and biological applications .
属性
CAS 编号 |
729-43-1 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |
InChI 键 |
MOKMQSIJAHPSQX-JTFWXBGUSA-N |
SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
手性 SMILES |
C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |
规范 SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
| 729-43-1 | |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


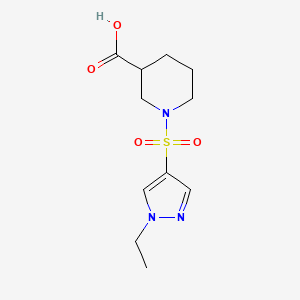

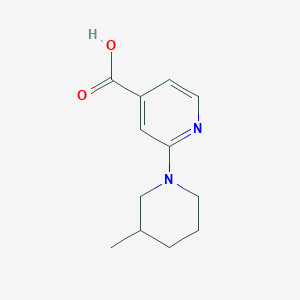
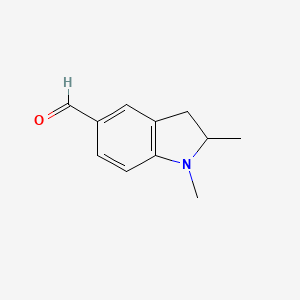
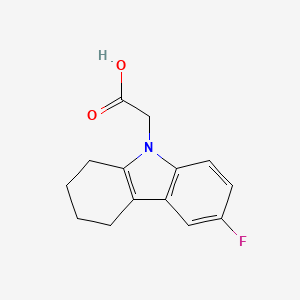
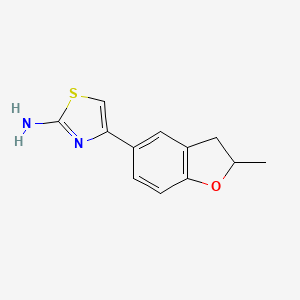
![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)
![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
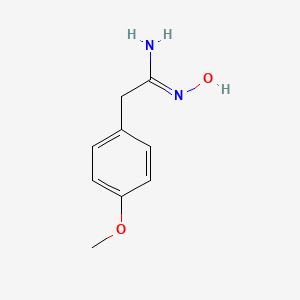
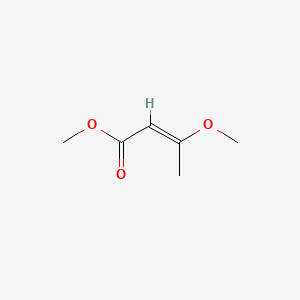
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
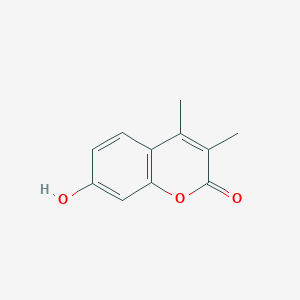
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
